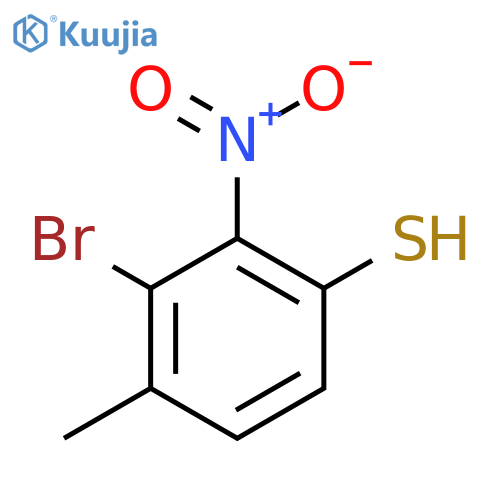Cas no 1807261-63-7 (3-Bromo-4-methyl-2-nitrothiophenol)

1807261-63-7 structure
商品名:3-Bromo-4-methyl-2-nitrothiophenol
CAS番号:1807261-63-7
MF:C7H6BrNO2S
メガワット:248.097039699554
CID:4961262
3-Bromo-4-methyl-2-nitrothiophenol 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-methyl-2-nitrothiophenol
-
- インチ: 1S/C7H6BrNO2S/c1-4-2-3-5(12)7(6(4)8)9(10)11/h2-3,12H,1H3
- InChIKey: ZIKBKAXETXLJFW-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=CC=1C)S)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 185
- トポロジー分子極性表面積: 46.8
- 疎水性パラメータ計算基準値(XlogP): 3
3-Bromo-4-methyl-2-nitrothiophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005588-1g |
3-Bromo-4-methyl-2-nitrothiophenol |
1807261-63-7 | 97% | 1g |
1,475.10 USD | 2021-06-22 |
3-Bromo-4-methyl-2-nitrothiophenol 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
1807261-63-7 (3-Bromo-4-methyl-2-nitrothiophenol) 関連製品
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量